![molecular formula C15H8Cl2FNO3S B2838054 3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one CAS No. 1031955-94-8](/img/structure/B2838054.png)

3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

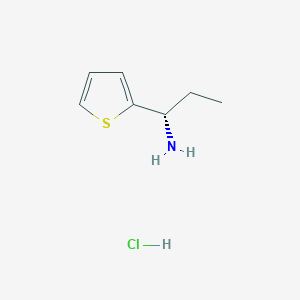

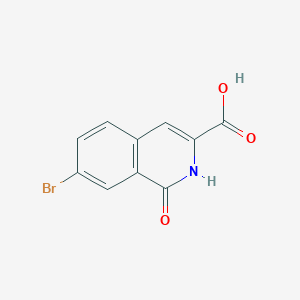

The compound “3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one” is a research chemical . It has a molecular formula of C15H8Cl2FNO3S and a molecular weight of 372.19.

Molecular Structure Analysis

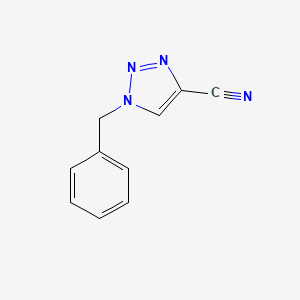

The molecular structure of this compound can be represented by the SMILES notation: C1=CC2=C(C=C1C#N)C(=O)C(=CN2)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl . This indicates the presence of a quinolin-4(1H)-one core, a sulfonyl group attached to a 3,5-dichlorophenyl ring, and a fluorine atom at the 7-position of the quinoline ring .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Interactions

Studies on derivatives of fluoroquinoline and sulfonyl groups have revealed intricate details about their chemical structure and interactions. For example, research on 4-fluoroisoquinoline-5-sulfonyl chloride has demonstrated how steric effects influence molecular conformation, impacting the compound's physical and chemical properties (Ohba et al., 2012). Such insights are crucial for the design of molecules with specific functionalities, including drug molecules or materials with unique electronic properties.

Catalysis and Chemical Synthesis

Sulfonyl and fluoro groups are known to influence the reactivity of molecules, making them useful in catalysis and synthesis. For instance, novel nanosized N-sulfonated Brönsted acidic catalysts have been employed to promote the synthesis of polyhydroquinoline derivatives, showcasing the potential of such compounds in facilitating diverse chemical reactions under solvent-free conditions (Goli-Jolodar et al., 2016). This research underscores the role of sulfonyl-containing compounds in green chemistry and sustainable chemical practices.

Biomedical Applications

The structural motifs present in 3-[(3,5-dichlorophenyl)sulfonyl]-7-fluoroquinolin-4(1H)-one are common in pharmacologically active compounds. For example, sulfonamide derivatives have been explored for their antimicrobial activity and potential as anticancer agents, with some showing significant efficacy against a range of cancer cell lines (Janakiramudu et al., 2017). This highlights the potential of sulfonyl and fluoro-containing compounds in the development of new therapeutics.

Materials Science

In the field of materials science, compounds with sulfonyl and fluoro groups have been utilized to develop new materials with desirable electronic and optical properties. For example, new sulfone-based electron-transport materials have demonstrated high triplet energies, making them suitable for use in phosphorescent organic light-emitting diodes (PhOLEDs) (Jeon et al., 2014). This indicates the relevance of such chemical structures in advancing the performance of electronic and photonic devices.

Eigenschaften

IUPAC Name |

3-(3,5-dichlorophenyl)sulfonyl-7-fluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2FNO3S/c16-8-3-9(17)5-11(4-8)23(21,22)14-7-19-13-6-10(18)1-2-12(13)15(14)20/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJRVSDUUATBET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C(C2=O)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2837979.png)

![2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride](/img/structure/B2837981.png)

![2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/no-structure.png)

![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)